molecular formula C₂₂H₁₈D₆N₂O₅ B1146639 (S)-Desfluoro Citalopram-d6 Oxalate CAS No. 1346617-15-9

(S)-Desfluoro Citalopram-d6 Oxalate

カタログ番号: B1146639
CAS番号: 1346617-15-9
分子量: 402.47
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desfluoro Citalopram-d6 Oxalate involves the incorporation of deuterium atoms into the Citalopram molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling and the overall chemical structure .

化学反応の分析

Types of Reactions

(S)-Desfluoro Citalopram-d6 Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

Structure-Activity Relationship Studies

Studies have utilized (S)-Desfluoro Citalopram-d6 Oxalate to investigate structure-activity relationships (SAR) within a series of citalopram analogs. These studies aim to identify modifications that enhance selectivity and efficacy at serotonin and norepinephrine transporters. The presence of deuterium allows for precise tracking in metabolic studies, providing insights into how structural changes affect drug behavior .

Mass Spectrometry

The deuterated form serves as a valuable internal standard in mass spectrometric analyses due to its unique isotopic signature. This application is particularly useful in pharmacokinetic studies where accurate quantification of drug levels in biological matrices is required. The use of this compound enhances the sensitivity and specificity of detection methods, facilitating more reliable data interpretation .

HPLC and Stability Studies

High-performance liquid chromatography (HPLC) is commonly employed to assess the purity and stability of pharmaceutical compounds. The deuterated version can be used to monitor degradation pathways and stability under various conditions, providing critical data for formulation development .

Neurotransmitter Interaction Studies

Research involving this compound has expanded understanding of neurotransmitter interactions, particularly focusing on serotonin receptors. These studies often explore how different concentrations influence receptor binding and subsequent signaling pathways, which are essential for developing targeted antidepressant therapies .

Behavioral Studies

Animal models have been utilized to study the effects of this compound on behavior related to anxiety and depression. These studies help elucidate the compound's efficacy in modulating mood-related behaviors, further supporting its potential therapeutic applications .

Pharmacokinetic Profiling

Clinical trials often incorporate this compound to better understand its pharmacokinetic properties compared to non-deuterated forms. This profiling assists researchers in determining absorption rates, distribution volumes, metabolic pathways, and elimination half-lives, which are crucial for optimizing dosing regimens .

Impurity Analysis

As an impurity in citalopram formulations, understanding the characteristics and effects of this compound is vital for ensuring drug safety and efficacy. Regulatory bodies require detailed analysis of impurities to assess their impact on therapeutic outcomes .

作用機序

The mechanism of action of (S)-Desfluoro Citalopram-d6 Oxalate is similar to that of Citalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin (5-HT) into the presynaptic neuron. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonergic signaling .

類似化合物との比較

Similar Compounds

Uniqueness

(S)-Desfluoro Citalopram-d6 Oxalate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in the development of new antidepressant drugs and the study of neurotransmitter systems .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (S)-Desfluoro Citalopram-d6 Oxalate in pharmacokinetic studies?

Reverse-phase HPLC with UV detection (λ = 240–260 nm) is widely used, employing a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 3.0). Deuterated analogs require adjustments in mass spectrometry (LC-MS/MS) to differentiate isotopic peaks . Calibration curves should include reference standards (e.g., USP Citalopram Hydrobromide RS) for cross-validation .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and deuterium incorporation. Key markers include:

  • ¹H NMR : Absence of fluorine-substituted aromatic protons (δ 7.2–7.6 ppm).
  • ¹³C NMR : Shifted carbonyl signals (C=O at ~170 ppm for oxalate counterion) . High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks (e.g., [M+H]+ for C₂₀H₂₂N₂O·C₂H₂O₄) .

Q. What impurity profiling strategies are essential for this compound under ICH guidelines?

Impurities like (R)-Citalopram Oxalate (EP Impurity K) and enantiomeric byproducts must be monitored using chiral HPLC. Column: Chiralpak AD-H; mobile phase: n-hexane/ethanol/diethylamine (85:15:0.1). Detection thresholds should align with USP limits (≤0.15% for individual impurities) .

Advanced Research Questions

Q. How do isotopic effects (d6 labeling) influence the metabolic stability of this compound in in vitro models?

Deuterium incorporation at methyl groups slows CYP450-mediated metabolism, enhancing half-life (t₁/₂) in liver microsomes. Comparative studies with non-deuterated analogs require LC-MS/MS to track isotopic shifts in metabolites (e.g., demethylated derivatives). Data should reconcile with in vivo pharmacokinetic models to validate isotopic stabilization .

Q. What experimental designs address contradictions in chiral inversion rates under varying pH conditions?

Use a factorial design to test pH (2.0–7.4), temperature (25–40°C), and buffer systems (phosphate vs. acetate). Monitor enantiomeric excess (ee) via polarimetry and chiral HPLC. Contradictions arise from oxalate’s chelation properties, which stabilize the (S)-enantiomer in acidic media but promote racemization at neutral pH .

Q. How can researchers optimize synthetic routes to minimize diastereomeric byproducts?

A DoE (Design of Experiments) approach evaluates catalysts (e.g., BINAP vs. Josiphos ligands), solvents (THF vs. DCM), and reaction times. Key metrics:

  • Yield : ≥85% via Pd-catalyzed asymmetric hydrogenation.
  • Purity : ≥99.5% ee, validated by chiral SFC (supercritical fluid chromatography) .

Q. What computational models predict the oxalate salt’s solubility in biorelevant media?

Molecular dynamics simulations (e.g., COSMO-RS) correlate with experimental solubility data in FaSSIF (fasted-state simulated intestinal fluid). Parameters: logP (2.8–3.2), pKa (9.1 for the amine group). Discrepancies between predicted and observed solubility often stem from oxalate’s hygroscopicity .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported logD values for this compound?

Discrepancies arise from measurement techniques (shake-flask vs. HPLC) and buffer ionic strength. Standardize protocols using octanol-phosphate buffer (0.15 M NaCl) at 25°C. Cross-validate with potentiometric titration to account for ion-pairing effects .

Q. Why do stability studies report conflicting degradation pathways under accelerated conditions?

Oxalate’s photolytic degradation (λ > 300 nm) produces nitroso derivatives, while thermal stress (40°C/75% RH) favors hydrolysis. Use QbD (Quality by Design) frameworks to isolate variables. LC-HRMS identifies degradation products; reconcile data with forced degradation protocols per ICH Q1A .

Q. Methodological Guidelines

  • Stereochemical Analysis : Use USP Reference Standard MM1162.06 (Impurity E) for chiral purity validation .
  • Isotopic Purity : Confirm deuterium incorporation (≥98%) via ²H NMR or isotope ratio MS .
  • Regulatory Compliance : Align impurity thresholds with USP <1086> and EP 2.2.46 .

特性

CAS番号

1346617-15-9

分子式

C₂₂H₁₈D₆N₂O₅

分子量

402.47

同義語

(1S)-1-[3-(Dimethyl-d6-amino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Ethanedioate; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。